molecular formula C20H23NO4 B14059584 N-methyl-L-glutamic acid dibenzyl ester CAS No. 146963-41-9

N-methyl-L-glutamic acid dibenzyl ester

Cat. No.: B14059584
CAS No.: 146963-41-9
M. Wt: 341.4 g/mol
InChI Key: LYZFIOKXCYSZDN-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Role of N-methylated Amino Acids in Advanced Chemical Structures

N-methylation, the substitution of a hydrogen atom on the backbone amide nitrogen with a methyl group, is a subtle but powerful modification that significantly alters the properties of amino acids and the peptides that contain them. smolecule.com This modification is found in nature, notably in the immunosuppressant drug cyclosporine, and has been adopted by medicinal chemists to enhance the therapeutic potential of peptide-based drugs. epa.gov

The introduction of an N-methyl group imparts several advantageous characteristics:

Enhanced Metabolic Stability: One of the primary limitations of peptide drugs is their rapid degradation by proteases (enzymes that cleave peptide bonds) in the body. The presence of an N-methyl group disrupts the hydrogen bonding pattern recognized by these enzymes, thereby increasing the peptide's resistance to enzymatic degradation and extending its in vivo half-life. nih.govrsc.org

Improved Pharmacokinetic Profile: N-methylation can increase a peptide's lipophilicity (its ability to dissolve in fats and lipids), which can improve its absorption and membrane permeability. smolecule.comsigmaaldrich.com This modification has been shown to drastically improve the intestinal permeability and even the oral bioavailability of some peptides. epa.gov

Conformational Control: The steric hindrance from the methyl group restricts the rotation around the peptide bond, influencing the peptide's secondary structure (e.g., α-helices and β-sheets). nih.gov This conformational constraint can lock the peptide into its bioactive conformation, leading to optimized binding affinity and selectivity for its biological target. epa.govrsc.org

The synthesis of peptides containing N-methylated amino acids can be challenging, as the coupling of these residues is often sluggish. nih.gov This has led to the development of specialized coupling reagents and synthetic strategies to incorporate these valuable building blocks efficiently. nih.gov

Contextualization of N-methyl-L-glutamic Acid Dibenzyl Ester as a Unique Synthetic Intermediate

This compound stands as a prime example of a synthetic intermediate that combines the strategic advantages of both protecting groups and N-methylation. This compound is a derivative of the naturally occurring amino acid L-glutamic acid, modified in two crucial ways: the nitrogen of the amino group is methylated, and both the α- and γ-carboxyl groups are protected as benzyl (B1604629) esters.

This specific combination of features makes it a highly valuable building block in multi-step organic synthesis, particularly for constructing advanced peptides:

Pre-installed N-methylation: It provides a direct route to incorporate an N-methylated glutamic acid residue into a peptide chain, conferring the benefits of increased stability and controlled conformation discussed previously. epa.govnih.gov

Dual Carboxyl Protection: L-glutamic acid has two carboxylic acid groups. The dibenzyl ester protection ensures that both of these reactive sites are masked during the coupling of the preceding amino acid. smolecule.com This prevents side reactions and ensures that the peptide backbone extends in the intended sequence. The benzyl esters can be removed later, typically through hydrogenolysis, to reveal the free carboxylic acids in the final peptide. monash.edu

The synthesis of such a molecule generally involves the esterification of L-glutamic acid with benzyl alcohol, followed by N-methylation. google.commonash.eduacs.org The resulting intermediate, this compound, is thus a custom-designed building block, engineered to introduce a specific set of chemical and physical properties into a target molecule with precision and control.

Below is a table of physicochemical properties for the closely related precursor, L-Glutamic acid dibenzyl ester tosylate, which is a common salt form of the unmethylated intermediate.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

146963-41-9

Molecular Formula

C20H23NO4

Molecular Weight

341.4 g/mol

IUPAC Name

dibenzyl (2S)-2-(methylamino)pentanedioate

InChI

InChI=1S/C20H23NO4/c1-21-18(20(23)25-15-17-10-6-3-7-11-17)12-13-19(22)24-14-16-8-4-2-5-9-16/h2-11,18,21H,12-15H2,1H3/t18-/m0/s1

InChI Key

LYZFIOKXCYSZDN-SFHVURJKSA-N

Isomeric SMILES

CN[C@@H](CCC(=O)OCC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2

Canonical SMILES

CNC(CCC(=O)OCC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for N Methyl L Glutamic Acid Dibenzyl Ester

Strategies for Benzyl (B1604629) Ester Formation in L-Glutamic Acid Derivatives

The formation of benzyl esters serves to protect the two carboxylic acid functional groups of L-glutamic acid during subsequent synthetic steps, such as N-methylation. This protection is crucial to prevent unwanted side reactions.

Direct Esterification Techniques for Carboxylic Acid Protection

Direct esterification, particularly the Fischer-Speier esterification, is a common method for preparing amino acid esters. scirp.org This acid-catalyzed reaction involves treating the amino acid with an alcohol, in this case, benzyl alcohol, in the presence of a strong acid catalyst. scirp.org Common catalysts for this transformation include hydrogen chloride, sulfuric acid, and p-toluenesulfonic acid. academax.comacs.orggoogle.com The reaction of L-glutamic acid with benzyl alcohol in the presence of p-toluenesulfonic acid can yield the desired dibenzyl ester. acs.org Another approach involves the use of chlorotrimethylsilane (TMSCl) as an acid catalyst precursor for the esterification of L-glutamic acid with various alcohols, including benzyl alcohol. nih.govresearchgate.net

The esterification of glutamic acid with benzyl alcohol can sometimes lead to a mixture of products, including the α-benzyl ester, the γ-benzyl ester, and the desired dibenzyl ester. researchgate.net However, specific conditions can be optimized to favor the formation of the dibenzyl ester. For instance, using an excess of benzyl alcohol and an acid catalyst under conditions that facilitate the removal of water can drive the reaction towards the formation of the diester. acs.org Lewis acids like copper(II) chloride (CuCl₂) have also been shown to promote the esterification of L-glutamic acid with benzyl alcohol, selectively yielding the γ-benzyl ester under certain conditions. researchgate.netepa.gov

Control of Diastereoselectivity and Racemization during Esterification

A significant challenge in the synthesis of amino acid derivatives is the potential for racemization at the α-carbon, which would lead to a loss of optical purity. researchgate.net The acidic conditions and elevated temperatures often employed in direct esterification can promote this unwanted side reaction. acs.org It has been reported that the esterification of L-glutamic acid with benzyl alcohol in the presence of p-toluenesulfonic acid can lead to considerable racemization, particularly when carried out in solvents like toluene (B28343). acs.org

Several strategies can be employed to minimize racemization. The choice of solvent can have a significant impact on the stereochemical outcome of the reaction. acs.org Additionally, the use of milder reaction conditions and racemization-suppressing additives can be beneficial. In peptide synthesis, additives like HOBt (1-hydroxybenzotriazole) and HOAt (1-hydroxy-7-azabenzotriazole) are known to suppress racemization during coupling reactions, and similar principles can be applied to esterification. highfine.compeptide.com The choice of base, if required in a particular synthetic step, is also critical, with sterically hindered, weaker bases like N,N-diisopropylethylamine or N-methylmorpholine being preferable to stronger, less hindered bases like triethylamine (B128534) to reduce the risk of racemization. highfine.com

Utilization of Azeotropic Solvents for Esterification Processes

Fischer esterification is a reversible reaction, and the removal of water is essential to drive the equilibrium towards the formation of the ester product. academax.com Azeotropic distillation is a highly effective technique for this purpose. wikipedia.org This method involves the use of a solvent that forms a low-boiling azeotrope with water. As the reaction mixture is heated, the azeotrope distills off, effectively removing water and pushing the reaction to completion. wikipedia.org

For the benzylation of L-glutamic acid, solvents such as benzene (B151609), toluene, and cyclohexane (B81311) have been used to form azeotropes with water. acs.orgresearchgate.net The use of cyclohexane as the azeotroping solvent has been shown to be particularly effective in preparing enantiomerically pure dibenzyl esters of L-glutamic acid, minimizing the racemization that can occur in other solvents like toluene. acs.orgresearchgate.net A typical procedure involves refluxing a mixture of the amino acid, benzyl alcohol, an acid catalyst, and the azeotropic solvent with a Dean-Stark trap to continuously remove the water as it is formed. acs.org

Approaches for N-methylation of L-Glutamic Acid

Once the carboxylic acid groups of L-glutamic acid are protected as dibenzyl esters, the next step is the introduction of a methyl group at the α-amino position.

Reductive Cleavage Methods for N-methyl α-Amino Acid Synthesis

While not a direct method for N-methylation, reductive cleavage is a key step in many synthetic routes that start with N-protected amino acids. For instance, after N-methylation of an N-protected amino acid, the protecting group must be removed. Reductive methods are often employed for this deprotection. For example, N-tosyl groups can be removed reductively using sodium or calcium in liquid ammonia, although this method can be cumbersome and lacks selectivity if other protecting groups are present. acs.org A more common application of reductive methods in this context is in reductive amination, which is a direct N-methylation strategy.

N-methylation Techniques for α-Amino Position

Several methods are available for the N-methylation of the α-amino group of amino acid esters.

Reductive Amination: This is a widely used and practical method for N-methylation. researchgate.net It involves the reaction of the primary amino group with an aldehyde, typically formaldehyde, to form an intermediate Schiff base (iminium ion), which is then reduced in situ to the N-methyl derivative. acs.orgrsc.org Various reducing agents can be used, including sodium cyanoborohydride, sodium borohydride (B1222165), or catalytic hydrogenation. nih.govmonash.edu The Eschweiler-Clarke reaction, which uses formic acid as the reductant, is a classic example of reductive amination, but it can be harsh and may cause decomposition of some amino acids. researchgate.net

Alkylation of N-Protected Amino Acids: Another common strategy involves the alkylation of a protected amino group. acs.org The amino group is first protected with a suitable group, such as a tosyl (Ts) or o-nitrobenzenesulfonyl (o-NBS) group, which makes the N-H proton more acidic. researchgate.netacs.org The resulting sulfonamide can then be deprotonated with a base and alkylated with a methylating agent like methyl iodide. monash.eduacs.org The protecting group is subsequently removed to yield the N-methyl amino acid. The o-NBS group is particularly advantageous as it can be removed under mild conditions, making it compatible with peptide synthesis. acs.org The Mitsunobu protocol offers a racemization-free method for N-methylating N-sulfonylamino acids. acs.org

Via 5-Oxazolidinones: A mild and general procedure for producing N-methyl amino acids involves the formation and subsequent reduction of 5-oxazolidinones. acs.org N-protected amino acids react with paraformaldehyde to form 5-oxazolidinones. These heterocyclic intermediates can then be reduced with reagents like triethylsilane in the presence of a Lewis acid (e.g., AlCl₃) or trifluoroacetic acid (TFA) to yield the N-methyl amino acid derivative. acs.org This method has been shown to be highly efficient and can produce N-methyl amino acids of high purity suitable for solid-phase synthesis. acs.org

MethodReagentsKey Features
Reductive AminationFormaldehyde, Reducing Agent (e.g., NaBH₃CN)Direct methylation of the amino group. researchgate.netnih.gov
Alkylation of N-SulfonamidesProtecting Group (e.g., o-NBS), Base, Methyl IodideStepwise protection, alkylation, and deprotection. acs.orgacs.org
5-Oxazolidinone ReductionParaformaldehyde, Reducing Agent (e.g., Et₃SiH), AcidMild conditions, high yields. acs.org

Racemization-Free N-methylation Chemistry

The introduction of a methyl group to the nitrogen atom of L-glutamic acid or its esters carries the inherent risk of racemization at the α-carbon, which would result in a mixture of L- and D-enantiomers. Therefore, employing N-methylation techniques that preserve the stereochemical integrity of the chiral center is paramount.

One of the key challenges in the synthesis of N-alkylated amino acids is the potential for racemization, particularly under basic conditions or during certain deprotection steps. For instance, saponification of methyl esters to their corresponding free acids can lead to epimerization. To circumvent this, methods that avoid harsh basic conditions are preferred. One such strategy involves the use of milder dealkylation conditions for ester cleavage, such as employing lithium iodide in refluxing ethyl acetate for the cleavage of methyl esters under SN2-type saponification, which has been shown to avoid racemization.

Another approach to minimize racemization during N-alkylation is through the use of a protecting group on the amino functionality. The increased acidity of the nitrogen in a sulfonamide, for example, allows for selective methylation under milder conditions. The Mitsunobu reaction for N-methylating N-sulfonyl amino acids is an effective racemization-free method. Furthermore, the choice of the sulfonamide group is critical; for instance, the use of an o-nitrobenzenesulfonyl (o-NBS) group allows for ready introduction and removal under neutral conditions, making it compatible with various other protecting groups in an orthogonal strategy.

Convergent and Linear Synthesis Pathways to N-methyl-L-glutamic Acid Dibenzyl Ester

N-methylation of L-Glutamic Acid Followed by Dibenzyl Esterification

In a linear approach, L-glutamic acid can first be N-methylated to yield N-methyl-L-glutamic acid. This intermediate is then subjected to dibenzyl esterification to afford the final product.

The direct N-methylation of unprotected L-glutamic acid can be challenging due to the presence of two carboxylic acid groups and the potential for over-methylation. A common method for the N-methylation of amino acids is the reductive amination of the corresponding α-keto acid, though this is not directly applicable here. Another approach involves the use of a protecting group on the amino group, followed by methylation and subsequent deprotection.

Once N-methyl-L-glutamic acid is obtained, the dibenzyl esterification of both carboxylic acid groups is required. This can be achieved by reacting N-methyl-L-glutamic acid with benzyl alcohol in the presence of an acid catalyst, such as p-toluenesulfonic acid. It is crucial to control the reaction conditions to prevent side reactions and ensure complete esterification.

Dibenzyl Esterification of L-Glutamic Acid Followed by N-methylation

A more common and often more efficient strategy is to first prepare L-glutamic acid dibenzyl ester and then perform the N-methylation. This pathway is generally preferred as it protects the carboxylic acid functionalities as benzyl esters, preventing them from interfering with the N-methylation step.

The direct dibenzyl esterification of L-glutamic acid can be achieved with high enantiomeric purity. A robust method involves the reaction of L-glutamic acid with benzyl alcohol and p-toluenesulfonic acid in refluxing cyclohexane. nih.govunimi.it The use of cyclohexane as a solvent is critical as it allows for the azeotropic removal of water at a relatively low temperature, thus preventing racemization that can occur with higher boiling solvents like toluene. nih.govunimi.it The product is typically isolated as the p-toluenesulfonate salt, which is a stable, crystalline solid. nih.govunimi.it

With the L-glutamic acid dibenzyl ester in hand, the subsequent N-methylation can be performed. This can be achieved using various methylating agents, such as methyl iodide or dimethyl sulfate, in the presence of a suitable base. Care must be taken to avoid conditions that could lead to the cleavage of the benzyl ester groups or racemization.

Application of Protective Group Strategies (e.g., Boc-protection of the amino group)

The use of a protecting group for the amino function is a highly effective strategy to control the synthesis and minimize side reactions. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group in amino acid chemistry due to its stability under many reaction conditions and its ease of removal under acidic conditions.

In this approach, L-glutamic acid is first protected with a Boc group to yield N-Boc-L-glutamic acid. This intermediate can then be subjected to dibenzyl esterification to form N-Boc-L-glutamic acid dibenzyl ester. The esterification can be carried out using benzyl bromide in the presence of a base such as cesium carbonate.

Once the fully protected intermediate is obtained, the synthesis can proceed in one of two ways towards the final product. One route involves the N-methylation of the Boc-protected amino group. However, direct methylation of the Boc-amine is generally not feasible. A more common strategy involves the removal of the Boc group with an acid, such as trifluoroacetic acid (TFA), to yield L-glutamic acid dibenzyl ester, which can then be N-methylated as described in section 2.3.2.

Alternatively, a more controlled approach involves the synthesis of N-Boc-N-methyl-L-glutamic acid first. This can be achieved by protecting L-glutamic acid with a Boc group, followed by N-methylation of the resulting carbamate. This step requires specific conditions as the Boc-protected amine is less nucleophilic. Once N-Boc-N-methyl-L-glutamic acid is synthesized, it can be esterified with benzyl alcohol to yield the final product. This route offers excellent control over the N-methylation step and avoids potential side reactions on the free amino group.

Purification and Isolation Methodologies for Synthetic Intermediates

The purification and isolation of intermediates at each stage of the synthesis are crucial for obtaining a high-purity final product. Common techniques employed include crystallization, extraction, and chromatography.

For the dibenzyl esterification of L-glutamic acid, the product, L-glutamic acid dibenzyl ester p-toluenesulfonate, is often a crystalline solid that can be isolated by filtration and purified by recrystallization. nih.govunimi.it The use of a non-polar solvent like cyclohexane for the reaction and a more polar solvent like ethyl acetate for precipitation facilitates the isolation of a pure product. nih.govunimi.it

Intermediates protected with a Boc group are often purified by flash column chromatography on silica (B1680970) gel. The choice of eluent system depends on the polarity of the specific compound. For instance, a gradient of ethyl acetate in hexanes is commonly used.

The final product, this compound, is typically an oil or a low-melting solid and is often purified by column chromatography. It is important to carefully select the chromatographic conditions to ensure the removal of any unreacted starting materials, by-products from the methylation reaction (such as over-methylated products), and any residual reagents.

Chemical Reactivity and Transformation of N Methyl L Glutamic Acid Dibenzyl Ester

Selective Deprotection Strategies of Benzyl (B1604629) Ester Groups

The benzyl ester groups are common protecting groups in organic synthesis, particularly in peptide chemistry, due to their relative stability and the various methods available for their removal. For N-methyl-L-glutamic acid dibenzyl ester, selective deprotection is key to unmasking the carboxylic acid functionalities for subsequent reactions.

Catalytic hydrogenolysis is a primary and mild method for the cleavage of benzyl esters to yield the free carboxylic acid and toluene (B28343) as a byproduct. This reaction is typically carried out under a hydrogen atmosphere in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C).

The general reaction is as follows: this compound + H₂ (gas) --(Pd/C)--> N-methyl-L-glutamic acid + Toluene

The efficiency of this deprotection can be influenced by the choice of solvent, catalyst loading, and reaction conditions. While specific studies on this compound are not abundant, the deprotection of similar structures, such as dibenzyl glutamate (B1630785), is well-documented. For instance, the hydrogenolysis of dibenzyl esters is a standard step in the synthesis of glutamic acid-containing peptides. acs.orgnih.gov Catalytic transfer hydrogenation, using a hydrogen donor like ammonium (B1175870) formate (B1220265) instead of hydrogen gas, is also an effective method for debenzylation under neutral conditions. mdma.ch This can be particularly useful when avoiding the use of pressurized hydrogen gas. The reaction proceeds smoothly to give the deprotected amino acid. mdma.ch

CatalystHydrogen SourceTypical SolventConditionsOutcome
10% Pd/CH₂ (gas)Methanol (B129727), Ethanol, Ethyl AcetateRoom Temperature, 1 atmComplete debenzylation
10% Pd/CAmmonium FormateMethanolRefluxComplete debenzylation under neutral conditions

While hydrogenolysis is often preferred for its mildness, the benzyl ester groups can also be cleaved through hydrolysis or transformed via transesterification.

Hydrolysis: Hydrolysis of the benzyl esters can be achieved under either acidic or basic (saponification) conditions.

Acid-catalyzed hydrolysis: Treatment with strong acids, such as HBr in acetic acid, can cleave benzyl esters. However, these conditions can also lead to racemization at the α-carbon, which is a significant drawback, especially for N-methylated amino acids. cdnsciencepub.com Studies have shown that treatment of N-methylamino acid derivatives with 5.6 N HBr in acetic acid can cause significant racemization. cdnsciencepub.com

Base-catalyzed hydrolysis (Saponification): Saponification using an aqueous base like sodium hydroxide (B78521) can also remove the benzyl groups. However, this method is particularly problematic for N-methylated amino acid esters. The absence of an acidic N-H proton (present in non-methylated amino acids) makes the α-proton more susceptible to abstraction by a base. This can lead to substantial racemization. cdnsciencepub.commonash.edu For example, saponification of Z-Ala-MeLeu-OMe resulted in 22% racemization. cdnsciencepub.com Therefore, saponification is generally not recommended for deprotecting peptides containing N-methylamino acid residues if chiral integrity is paramount. cdnsciencepub.com

Transesterification: Transesterification is the process of exchanging the benzyl alcohol moiety of the ester with another alcohol. This reaction can be catalyzed by acids, bases, or various organometallic compounds. organic-chemistry.orgresearchgate.netmdpi.com For example, reacting the dibenzyl ester with methanol in the presence of a suitable catalyst would yield the corresponding dimethyl ester. The reaction is reversible, and its outcome is often controlled by using a large excess of the new alcohol. While a versatile reaction for esters in general, its application to this compound would be specific to synthetic strategies requiring a change in the ester protecting group rather than its complete removal.

ReactionReagentsMajor Drawback
Acid HydrolysisStrong acid (e.g., HBr in Acetic Acid)High risk of racemization cdnsciencepub.com
SaponificationAqueous base (e.g., NaOH)High risk of racemization cdnsciencepub.com
TransesterificationAlcohol, Catalyst (acid, base, or metal)Equilibrium-driven, requires specific synthetic need

Reactions Involving the N-methylated Amino Group

The N-methylated secondary amine of the molecule is a key functional group, primarily involved in the formation of peptide bonds.

In peptide synthesis, this compound can be used as a building block. The N-methyl group introduces steric hindrance and alters the electronic properties of the amino group, making peptide bond formation more challenging compared to its non-methylated counterpart. uni-kiel.denih.gov The coupling of two N-methylated amino acids, or an N-methylated amino acid to another residue, often results in lower yields and requires more potent coupling reagents. uni-kiel.denih.gov

Common coupling reagents that have shown efficacy for sterically hindered and N-methylated amino acids include phosphonium (B103445) and uronium salt-based reagents.

Examples of Effective Coupling Reagents:

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyluronium): Often used with a non-nucleophilic base like N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM). researchgate.net

PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) / HOAt (1-Hydroxy-7-azabenzotriazole): The addition of HOAt can improve coupling efficiency and suppress racemization. nih.gov

PyBrOP (Bromotripyrrolidinophosphonium hexafluorophosphate): This reagent is particularly effective for difficult couplings involving N-methylated amino acids, sometimes yielding better results than PyBOP. uni-kiel.de

The choice of coupling reagent and reaction conditions is critical to achieve a good yield while minimizing side reactions, most notably epimerization of the activated amino acid. uni-kiel.de

The N-methyl group makes the nitrogen a secondary amine. While the lone pair of electrons on the nitrogen atom imparts nucleophilic character, further N-alkylation is generally difficult and not a common transformation for this compound in typical synthetic applications. The steric hindrance from the existing methyl group and the glutamic acid backbone reduces its reactivity towards electrophiles compared to a primary amine.

Further alkylation to form a tertiary amine is possible but would require reactive alkylating agents and may lead to the formation of quaternary ammonium salts. Such reactions are not standard manipulations of this compound in the context of peptide synthesis. The primary utility of the N-methylamino group in this molecule is its role as a nucleophile in amide bond formation. nih.govrug.nl

Chiral Integrity During Chemical Transformations

A paramount concern when performing chemical reactions on chiral molecules like this compound is the preservation of its stereochemical integrity. The stereocenter at the α-carbon is susceptible to epimerization (the conversion of the L-isomer to the D-isomer), which can lead to a loss of biological activity in the final product.

N-methylated amino acids are known to be more prone to racemization under certain conditions compared to their primary amino acid counterparts. cdnsciencepub.comnih.gov This increased susceptibility is attributed to the absence of the amide proton. In non-methylated amino acids, this proton can be removed under basic conditions, forming an anion that protects the α-proton from abstraction. In N-methylated residues, the α-proton is more readily abstracted by a base, leading to the formation of a planar enolate intermediate, which can be protonated from either face, resulting in racemization. cdnsciencepub.com

Conditions known to promote epimerization in N-methylated amino acids include:

Peptide Coupling: The activation of the carboxylic acid group during peptide synthesis increases the acidity of the α-proton. The use of strong bases and extended reaction times can lead to significant epimerization. nih.govnih.gov The choice of coupling reagent and additives like HOAt is crucial for suppression of this side reaction. u-tokyo.ac.jpresearchgate.net

Base-Catalyzed Hydrolysis (Saponification): As discussed in section 3.1.2, saponification is a high-risk procedure for N-methylated amino acid esters due to base-mediated abstraction of the α-proton. cdnsciencepub.com

Acid-Catalyzed Deprotection: Strong acidic conditions, such as HBr in acetic acid, used for removing certain protecting groups, have also been shown to cause racemization in N-methylated peptides. cdnsciencepub.com

In contrast, catalytic hydrogenolysis for benzyl ester removal is generally considered a safe method that proceeds with minimal risk of epimerization, making it the preferred method for deprotection when chiral purity is essential. cdnsciencepub.com

Stereochemical Stability of the α-Chiral Center

The presence of a chiral center at the α-carbon imparts optical activity to this compound. However, the stereochemical stability of this center is a significant concern in synthetic applications, as L-glutamic acid and its derivatives are known to be prone to racemization. google.com The esterification of L-glutamic acid to its dibenzyl ester, a precursor to the target molecule, has been shown to be a critical step where loss of stereochemical purity can occur. acs.org

The α-proton is susceptible to abstraction under basic conditions, leading to the formation of a planar enolate intermediate. Subsequent reprotonation can occur from either face, resulting in a mixture of L- and D-enantiomers, a process known as racemization. The presence of the N-methyl group can influence the acidity of this α-proton and thus the propensity for racemization. While N-methylation can enhance certain pharmaceutical properties, it also introduces synthetic challenges, including the potential for racemization during the N-alkylation step or subsequent reactions. rug.nl

Factors that can influence the stereochemical stability of the α-chiral center include:

Base Strength: Strong bases can readily deprotonate the α-carbon, increasing the rate of racemization. nih.gov

Solvent Polarity: Polar solvents can stabilize the enolate intermediate, potentially favoring racemization.

Temperature: Higher reaction temperatures can provide the necessary energy to overcome the activation barrier for proton abstraction and racemization.

Reaction Time: Prolonged exposure to conditions that promote racemization will lead to a greater loss of stereochemical integrity.

The stability of the dibenzyl ester groups themselves can also play a role. While generally stable, they can be cleaved under harsh acidic or basic conditions, which might also create an environment conducive to racemization of the amino acid core.

Mitigation of Racemization in Synthetic Pathways

Given the susceptibility of L-glutamic acid derivatives to racemization, synthetic strategies for this compound must be carefully designed to preserve the desired stereochemistry. Several methods can be employed to mitigate the risk of racemization during the synthesis of this compound.

One of the primary concerns is during the esterification of L-glutamic acid. Research has shown that the choice of solvent during the formation of the dibenzyl ester is critical. While solvents like toluene can lead to significant racemization, the use of cyclohexane (B81311) has been demonstrated to yield the enantiomerically pure dibenzyl ester. acs.org This is attributed to the lower boiling point of the cyclohexane-water azeotrope, allowing for milder reaction conditions.

During the N-methylation step, the choice of reagents and reaction conditions is paramount to avoid epimerization. Direct N-alkylation of α-amino acid esters using alcohols in the presence of a ruthenium catalyst has been shown to proceed with excellent retention of stereochemical integrity. rug.nl This method is atom-economical and avoids the use of strong bases that are often responsible for racemization.

Further strategies to minimize racemization in the synthesis and handling of this compound include:

Use of Mild Bases: Employing weaker, non-nucleophilic bases such as N-methylmorpholine (NMM) or 2,4,6-collidine instead of stronger bases like triethylamine (B128534) or diisopropylethylamine (DIEA) can reduce the extent of racemization. highfine.com

Low Reaction Temperatures: Conducting reactions at lower temperatures can help to minimize the rate of enolization and subsequent racemization.

Racemization Suppressors: In reactions where the carboxylic acid is activated, such as in peptide couplings, the addition of reagents like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyanoglyoxylate-2-oxime can suppress racemization. highfine.compeptide.com

Careful Control of pH: Maintaining the pH of the reaction mixture within a range that minimizes both base- and acid-catalyzed racemization is crucial.

Protection Group Strategy: The use of appropriate protecting groups for the amino and carboxyl functionalities that can be removed under mild, non-racemizing conditions is essential. For instance, the N-trityl group has been used in syntheses involving dibenzyl L-glutamate to prevent racemization during subsequent steps. google.com

The following table summarizes key findings from research on mitigating racemization in related compounds:

Precursor/Related CompoundReaction StepCondition Leading to RacemizationMitigation StrategyReference
L-Glutamic AcidDibenzyl EsterificationRefluxing in tolueneUsing cyclohexane as solvent acs.org
α-Amino Acid EstersN-AlkylationStrong basesRuthenium-catalyzed N-alkylation with alcohols rug.nl
N-Protected Amino AcidsPeptide CouplingStrong organic bases (e.g., DIEA)Use of sterically hindered, weaker bases (e.g., 2,4,6-collidine) highfine.com
N-Protected Amino AcidsCarboxyl ActivationCarbodiimide condensing agentsAddition of HOBt or other racemization suppressors highfine.compeptide.com

By implementing these strategies, it is possible to synthesize and handle this compound while maintaining a high degree of stereochemical purity at the α-chiral center.

This compound: A Specialized Building Block in Advanced Organic Synthesis

This compound is a derivative of the naturally occurring amino acid L-glutamic acid, featuring two key modifications: methylation at the alpha-amino group and protection of both the alpha- and gamma-carboxyl groups as benzyl esters. These structural features make it a valuable, specialized building block in the field of advanced organic synthesis, particularly in the construction of complex peptides and other chiral molecules. The presence of the N-methyl group can significantly alter the biological and physical properties of peptides, while the dibenzyl ester groups offer a reliable strategy for protecting the carboxylic acid functionalities during synthetic sequences.

Applications As a Building Block in Advanced Organic Synthesis

The unique structure of N-methyl-L-glutamic acid dibenzyl ester, combining a modified amino acid backbone with versatile protecting groups, allows for its use in sophisticated synthetic applications ranging from peptide chemistry to stereoselective reactions.

The incorporation of N-methylated amino acids is a key strategy for creating modified peptides, or peptidomimetics, with enhanced therapeutic properties. N-methylation can increase a peptide's resistance to enzymatic degradation by proteases, improve its membrane permeability, and constrain its conformational flexibility, which can lead to higher receptor affinity and selectivity.

This compound serves as a precursor for introducing an N-methylated glutamic acid residue into an oligopeptide chain. The dibenzyl ester protection prevents the two carboxylic acid side chains from participating in unintended side reactions during the peptide bond formation.

However, the synthesis of peptides rich in N-methylated amino acids presents significant challenges. The N-methyl group adds steric hindrance around the nitrogen atom, which generally results in lower yields during the coupling step compared to their non-methylated counterparts. nih.gov Overcoming this hurdle often requires the use of more potent coupling reagents.

Table 1: Challenges and Solutions in N-Methylated Peptide Synthesis
ChallengeDescriptionCommon Solutions
Steric Hindrance The N-methyl group physically obstructs the approach of the activated carboxyl group, slowing down peptide bond formation. nih.govUse of highly reactive coupling reagents such as PyAOP or PyBOP/HOAt. nih.gov
Low Coupling Yields Consequence of steric hindrance, leading to incomplete reactions and the formation of deletion sequences in the final peptide. nih.govExtended reaction times, repeated coupling cycles, and use of specialized reagents. nih.gov
Conformational Effects N-methylated peptides can exhibit multiple conformations due to slow rotation around the amide bond, complicating purification and analysis by HPLC. nih.govTemperature adjustments during HPLC analysis can sometimes improve peak shape.
Side Reactions Acid-catalyzed fragmentation between consecutive N-methylamino acids can occur during cleavage from the solid-phase resin. nih.govCareful optimization of cleavage conditions, particularly the duration of acid exposure. nih.gov

The modification of naturally occurring peptides, such as neuropeptides, is a major focus of medicinal chemistry. Introducing N-methylated residues can improve a peptide's pharmacokinetic profile, making it more suitable as a drug candidate. Glutamate (B1630785) is a key excitatory neurotransmitter, and its presence in peptide sequences is often critical for biological activity. nih.gov Using this compound allows for the precise insertion of this modified residue to create analogues of neuropeptides with potentially enhanced stability and bioavailability. Polypeptides containing gamma-benzyl glutamic acid have been explored as platforms for drug delivery systems. nih.gov The N-methylated version would provide an additional tool for fine-tuning the properties of such systems.

This compound is adaptable to both major strategies of peptide synthesis.

Solid-Phase Peptide Synthesis (SPPS): In SPPS, the peptide is assembled step-by-step while anchored to an insoluble resin support. peptide.com The N-terminally protected form of this compound would be coupled to the growing peptide chain on the resin. The dibenzyl ester groups protect the side-chain carboxyls throughout the synthesis. A significant advantage of SPPS is the ability to use excess reagents to drive reactions to completion, which is particularly useful for the difficult couplings involving N-methylated amino acids. nih.govpeptide.com

Solution-Phase Peptide Synthesis (SolPS): In this classical approach, all reactions are carried out in a solvent, and intermediates are purified after each step. ekb.eg The dibenzyl ester is a well-established protecting group in this methodology. acs.org It is stable under many reaction conditions but can be cleanly removed at the end of the synthesis, typically by catalytic hydrogenolysis, to yield the free carboxylic acids. acs.orgfrontiersin.org This method is often used for large-scale synthesis of peptides.

While amino acid derivatives are widely used to control stereochemistry in asymmetric synthesis, specific documented applications of this compound in this role are not prominent in the reviewed scientific literature. The principles, however, are based on the inherent chirality of the molecule.

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a subsequent reaction. The inherent L-configuration of the glutamic acid backbone in this compound could theoretically be used to direct the approach of a reactant to a prochiral center, thereby inducing the formation of one stereoisomer over another. For instance, chiral glycine (B1666218) equivalents complexed with metals have been used to synthesize a variety of glutamic acid derivatives in a highly stereoselective manner through Michael additions. nih.gov While this demonstrates the utility of related structures, specific studies detailing the use of this compound as a removable chiral auxiliary are not available.

In asymmetric catalysis, a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. Amino acids and their derivatives can be precursors to chiral ligands that coordinate with metal catalysts. These chiral ligands create a specific three-dimensional environment around the metal center, which then dictates the stereoselectivity of the catalyzed reaction. researchgate.net For example, enantiomerically enriched α-methyl amino acids have been synthesized via diastereoselective alkylation of dianions derived from N-benzoylalanine esters, where a chiral alcohol acts as the auxiliary. nih.gov Although this compound possesses the necessary chirality to potentially serve as a precursor for such a ligand, its specific application in asymmetric catalysis is not documented in the available literature.

Based on a comprehensive review of available scientific literature, there is no specific information detailing the use of This compound as a building block in the synthesis of Poly-γ-glutamyl analogs or in its derivatization for specialized research probes.

Research in these areas predominantly focuses on the use of non-N-methylated analogs, such as L-glutamic acid dibenzyl ester and γ-benzyl-L-glutamate, for the construction of these complex molecules. Therefore, the following sections cannot be populated with information that strictly adheres to the specified compound.

Analytical Data for this compound Not Available in Publicly Accessible Scientific Literature

A thorough search of publicly available scientific databases and literature has been conducted to gather information on the analytical and spectroscopic characterization of the chemical compound this compound. Despite extensive efforts, specific experimental data pertaining to the structural elucidation of this particular molecule, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), could not be located.

The user's request specified a detailed article focusing solely on this compound, structured with precise subsections for ¹H NMR, ¹³C NMR, two-dimensional NMR techniques, High-Resolution Mass Spectrometry (HRMS), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The request also mandated the inclusion of data tables and detailed research findings.

While information is available for structurally related compounds, such as L-glutamic acid dibenzyl ester and N-methyl-L-glutamic acid, no publications containing the synthesis and subsequent analytical characterization of the N-methylated dibenzyl ester derivative were identified. Without primary sources detailing these experimental results, it is not possible to provide scientifically accurate and verifiable data for the requested analytical methodologies.

Therefore, the generation of an article that strictly adheres to the user's outline and content requirements for this compound cannot be completed at this time due to the absence of the necessary source data in the searched literature.

Analytical and Spectroscopic Characterization Methodologies for Structural Elucidation

Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination

Chromatography is an indispensable tool in the analysis of N-methyl-L-glutamic acid dibenzyl ester, providing critical data on its purity and chiral integrity. Different chromatographic methods are employed for specific analytical objectives, from monitoring reaction progress to quantifying trace impurities.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the chemical purity of this compound. This method separates the target compound from any unreacted starting materials, by-products, or degradation products. The separation is typically achieved using a reversed-phase column where the stationary phase is non-polar, and the mobile phase is a polar solvent mixture.

In a typical analysis, a solution of the compound is injected into the HPLC system. As the mobile phase flows through the column, different components of the sample interact with the stationary phase to varying degrees, causing them to elute at different times. A detector, commonly a UV-Vis detector, measures the absorbance of the eluate, generating a chromatogram. The purity is determined by comparing the area of the peak corresponding to this compound to the total area of all peaks in the chromatogram.

Table 1: Illustrative HPLC Method for Purity Analysis

ParameterCondition
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% Trifluoroacetic Acid)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

Ensuring the stereochemical integrity of this compound is paramount, as the biological activity of chiral molecules is often dependent on their specific enantiomeric form. Chiral HPLC is the gold standard for determining the enantiomeric purity or enantiomeric excess (ee) of the compound. This technique uses a chiral stationary phase (CSP) that interacts differently with the L- and D-enantiomers, enabling their separation.

The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the CSP, which have different interaction energies. This results in different retention times for the two enantiomers, allowing for their individual quantification. A study on the closely related (S)-dibenzyl glutamate (B1630785) p-toluenesulfonate utilized a polysaccharide-based chiral stationary phase to achieve excellent separation of its enantiomers. acs.org A similar approach is directly applicable to its N-methylated analog. The enantiomeric excess is calculated from the peak areas of the two enantiomers in the resulting chromatogram.

Table 2: Chiral HPLC Method for Enantiomeric Purity of Dibenzyl Glutamate Esters acs.org

ParameterCondition
Column Phenomenex Lux 3 µ Amylose-2 (150 x 4.6 mm)
Mobile Phase Hexane/Ethanol (80/20, v/v)
Flow Rate 1.2 mL/min
Detection UV at 254 nm
Result Baseline separation of enantiomers, enabling determination of >99% ee. acs.org

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective qualitative technique used primarily to monitor the progress of a chemical reaction, such as the synthesis of this compound. nih.gov The technique involves spotting a small amount of the reaction mixture onto a TLC plate, which is a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, typically silica (B1680970) gel. researchgate.net

The plate is then placed in a sealed chamber with a shallow pool of a solvent mixture (the eluent). The eluent travels up the plate by capillary action, and the components of the reaction mixture move up the plate at different rates based on their polarity and affinity for the stationary phase. By comparing the spots of the reaction mixture to those of the starting materials, one can observe the consumption of reactants and the formation of the product. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is characteristic for a given compound in a specific solvent system.

Table 3: Hypothetical TLC Monitoring of N-methylation Reaction

CompoundPolarityExpected Rf ValueObservation
L-Glutamic acid dibenzyl ester (Starting Material)More Polar (due to N-H)~0.4Spot diminishes over time.
This compound (Product)Less Polar (tertiary amine)~0.6New, higher Rf spot appears and intensifies.

Note: Rf values are illustrative and depend on the specific TLC plate and eluent system used (e.g., Ethyl Acetate/Hexane).

X-ray Crystallography for Solid-State Conformation Analysis

While specific crystallographic data for this compound is not prominently available in published literature, the crystal structure of the parent compound, racemic N-methylglutamic acid, has been determined. researchgate.net In this structure, the molecule exists as a zwitterion in the crystal lattice, with the amino nitrogen being protonated. researchgate.net The molecules are linked by a network of intermolecular hydrogen bonds. researchgate.net Analysis of the dibenzyl ester would similarly reveal the conformation of the glutamic acid backbone and the orientation of the two benzyl (B1604629) ester groups.

Table 4: Single-Crystal X-ray Diffraction Data for Racemic N-methylglutamic Acid researchgate.net

ParameterValue
Crystal System Orthorhombic
Space Group Pbca
a (Å) 15.219(2)
b (Å) 10.583(1)
c (Å) 9.595(1)
Z (Molecules/Unit Cell) 8
Final R-value 0.049

Future Research Directions and Unexplored Avenues

Development of More Efficient and Sustainable Synthetic Routes

The current synthesis of N-methyl-L-glutamic acid dibenzyl ester often relies on multi-step procedures that may involve hazardous reagents and generate significant waste. A primary focus of future research will be the development of more atom-economical and environmentally benign synthetic strategies.

One promising avenue is the exploration of catalytic N-methylation of L-glutamic acid dibenzyl ester. Current methods often employ stoichiometric methylating agents, such as methyl iodide or dimethyl sulfate, which are toxic and produce salt byproducts. Future approaches could involve the use of greener methylating agents, like dimethyl carbonate, activated by innovative catalytic systems. The development of catalysts that can selectively N-methylate the amino group in the presence of the two ester functionalities would represent a significant advancement.

Furthermore, the direct, one-pot synthesis from L-glutamic acid is a highly desirable goal. This would involve the simultaneous or sequential N-methylation and dibenzyl esterification in a single reaction vessel, minimizing purification steps and solvent usage. Research into orthogonal protective group strategies that are compatible with such a one-pot process will be crucial. For instance, the use of enzyme-catalyzed esterification could offer a milder and more selective alternative to traditional chemical methods. frontiersin.org

Synthetic StrategyCurrent ApproachFuture GoalPotential Advantages
N-Methylation Stoichiometric reagents (e.g., methyl iodide)Catalytic methylation with green reagents (e.g., dimethyl carbonate)Reduced toxicity, less waste, improved atom economy
Esterification Multi-step chemical processOne-pot synthesis from L-glutamic acidFewer steps, reduced solvent use, higher overall yield
Overall Process Linear synthesisConvergent and biocatalytic routesIncreased efficiency, sustainability, and selectivity

Exploration of Novel Chemical Reactivity Patterns

Future studies should systematically investigate the diastereoselectivity of reactions at the alpha-carbon of this compound. The N-methyl group may serve as a chiral auxiliary, directing the approach of reagents to afford high levels of stereocontrol in reactions such as alkylations and aldol (B89426) additions. A detailed understanding of these stereochemical outcomes would be invaluable for the asymmetric synthesis of complex molecules.

Another area of interest is the potential for intramolecular cyclization reactions . The specific geometry of this compound might be conducive to the formation of novel heterocyclic scaffolds upon treatment with appropriate reagents. For example, base-mediated cyclization could potentially lead to the formation of substituted piperidinones, which are important structural motifs in many natural products and pharmaceuticals.

Advanced Applications in Bio-inspired Chemical Synthesis

The N-methylated glutamic acid motif is found in a number of biologically active natural products. This compound is an ideal building block for the total synthesis of these molecules. Future research will likely focus on leveraging this compound for the efficient construction of complex natural products and their analogs.

One area of significant potential is in the synthesis of peptidic natural products with N-methylated backbones . N-methylation is a common post-translational modification that can enhance the metabolic stability and membrane permeability of peptides. The use of this compound in solid-phase peptide synthesis (SPPS) can streamline the synthesis of such peptides, avoiding the need for on-resin methylation steps.

Furthermore, the glutamic acid side chain offers a handle for further functionalization. The dibenzyl ester can be selectively cleaved to reveal a carboxylic acid, which can then be coupled to other molecules of interest. This opens up possibilities for the synthesis of bifunctional molecules and bio-conjugates . For instance, the side chain could be used to attach a drug molecule or a fluorescent probe to a peptide backbone constructed using N-methylated amino acids.

Integration with Emerging Methodologies in Chemical Biology

The unique properties of N-methylated amino acids make them valuable tools for chemical biologists studying protein structure and function. Future research will likely see the integration of this compound into various chemical biology platforms.

A key application will be in the synthesis of peptide-based probes and inhibitors . The incorporation of N-methyl-L-glutamic acid can be used to fine-tune the pharmacological properties of bioactive peptides. For example, it can be used to disrupt or mimic key interactions at protein-protein interfaces, leading to the development of potent and selective inhibitors.

Moreover, the development of genetically encoded N-methylated amino acids is a burgeoning field. While challenging, the creation of an orthogonal translation system that can incorporate N-methyl-L-glutamic acid in response to a unique codon would revolutionize the study of N-methylation in proteins. This compound could serve as a key precursor for the synthesis of the corresponding aminoacyl-tRNA synthetase substrate.

Research AreaPotential Application of this compoundImpact
Peptide Probes Synthesis of peptides with enhanced stability and conformational rigidity.Improved tools for studying biological processes in living systems.
Enzyme Inhibitors Design of potent and selective inhibitors targeting enzymes that recognize glutamic acid.Development of novel therapeutics for a range of diseases.
Protein Engineering Precursor for the in vivo incorporation of N-methyl-L-glutamic acid into proteins.Deeper understanding of the functional role of N-methylation in proteins.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-methyl-L-glutamic acid dibenzyl ester?

  • Methodology : A two-step approach is often employed:

Coupling Reaction : React N-(bromoacetyl)-L-aspartic acid dibenzyl ester with Ag₂O in acetonitrile at 60°C for 19 hours to form the protected intermediate .

Deprotection : Use catalytic hydrogenation (H₂, Pd/C, THF/H₂O) to remove benzyl groups. Monitor reaction progress via TLC or HPLC to ensure complete deprotection without over-reduction .

  • Key Considerations : Ensure anhydrous conditions during coupling to prevent side reactions.

Q. How can dibenzyl ester derivatives be purified after synthesis?

  • Methodology :

  • Tosylate Salt Formation : Convert the free amine to a monotosylate salt (e.g., L-glutamic acid dibenzyl ester monotosylate, CAS 2791-84-6) for crystallization, which enhances purity .
  • Chromatography : Use flash column chromatography with gradients of ethyl acetate/hexane for non-ionic forms .

Q. What analytical techniques confirm the structure and purity of this compound?

  • Methodology :

  • NMR : Analyze ¹H/¹³C NMR for characteristic benzyl ester peaks (δ ~5.1 ppm for CH₂Ph) and absence of unreacted starting materials .
  • Mass Spectrometry : Confirm molecular weight using ESI-MS or MALDI-TOF. For example, exact mass for dibenzyl L-glutamate hydrochloride is 363.1237 (C₁₉H₂₂ClNO₄) .

Advanced Research Questions

Q. How can catalytic hydrogenation conditions be optimized to prevent racemization or over-reduction?

  • Methodology :

  • Catalyst Loading : Use 5-10% Pd/C under low H₂ pressure (1-3 atm) to minimize side reactions .
  • Solvent System : THF/H₂O (4:1) improves solubility and reduces aggregation.
  • Monitoring : Conduct in-situ FTIR to track benzyl group removal (loss of C-O stretch at ~1740 cm⁻¹) .

Q. What strategies preserve stereochemical integrity during N-methylation?

  • Methodology :

  • Chiral Auxiliaries : Employ N-Cbz or Boc-protected intermediates to shield the α-amino group during methylation .
  • Low-Temperature Methylation : Perform reactions at -20°C using methyl iodide and a non-nucleophilic base (e.g., DIPEA) to minimize epimerization .

Q. How are air-sensitive intermediates (e.g., Ag₂O-mediated coupling products) handled?

  • Methodology :

  • Inert Atmosphere : Use Schlenk lines or gloveboxes for Ag₂O reactions to prevent oxidation .
  • Quenching : Add ethylenediamine post-reaction to chelate residual silver ions before filtration .

Q. What are common impurities in dibenzyl ester syntheses, and how are they characterized?

  • Methodology :

  • Byproducts : Look for malonate esters (e.g., dibenzyl malonate, CAS 15014-25-2) from competing esterification.
  • Analysis : Use HPLC-MS with a C18 column (ACN/H₂O + 0.1% formic acid) to separate and identify impurities .

Q. How do alternative protecting groups (e.g., Cbz vs. Boc) impact downstream reactivity?

  • Methodology :

  • Cbz Group : Removed via hydrogenolysis (compatible with benzyl esters), but requires Pd/C .
  • Boc Group : Acid-labile (e.g., TFA), allowing orthogonal deprotection in multi-step syntheses .

Methodological Notes

  • Stereochemical Analysis : Chiral HPLC (e.g., Chiralpak IA column) resolves enantiomers, while NOESY NMR confirms spatial arrangement .
  • Scale-Up Challenges : Tosylate salt crystallization is scalable but requires strict control of cooling rates to avoid amorphous precipitates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.